methyl 3-((1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)carbamoyl)benzoate

Description

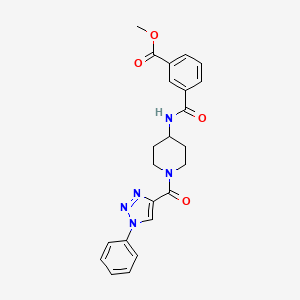

Methyl 3-((1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)carbamoyl)benzoate is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a phenyl group at the 1-position and a piperidin-4-yl carbamoyl group at the 4-position. The benzoate ester at the 3-position introduces additional steric and electronic complexity.

Properties

IUPAC Name |

methyl 3-[[1-(1-phenyltriazole-4-carbonyl)piperidin-4-yl]carbamoyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N5O4/c1-32-23(31)17-7-5-6-16(14-17)21(29)24-18-10-12-27(13-11-18)22(30)20-15-28(26-25-20)19-8-3-2-4-9-19/h2-9,14-15,18H,10-13H2,1H3,(H,24,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHKFAIXFWMXOID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)C(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Triazole compounds, which are a key structural component of this molecule, are known to interact with a variety of enzymes and receptors in the biological system. They show versatile biological activities and are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular.

Mode of Action

It is known that the n1 and n2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes. This suggests that the compound may exert its effects through a similar mechanism.

Biochemical Pathways

Triazole-pyrimidine hybrid compounds have been shown to have promising neuroprotective and anti-inflammatory properties. They inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells. This suggests that the compound may affect similar pathways.

Pharmacokinetics

Triazole compounds are known to bind readily in the biological system, suggesting that they may have good bioavailability.

Result of Action

Triazole-pyrimidine hybrid compounds have been shown to exhibit promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells. This suggests that the compound may have similar molecular and cellular effects.

Biological Activity

Methyl 3-((1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)carbamoyl)benzoate is a compound that incorporates a triazole moiety known for its diverse biological activities. Triazoles have garnered attention in medicinal chemistry due to their ability to interact with various biological targets, leading to potential therapeutic applications. This article reviews the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

Antimicrobial Activity

Triazoles are well-documented for their antimicrobial properties. Studies have shown that derivatives of triazoles can exhibit significant antibacterial and antifungal activity. For instance, compounds similar to this compound have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Triazole A | S. aureus | 0.5 µg/mL |

| Triazole B | E. coli | 1.0 µg/mL |

| Methyl Derivative | Pseudomonas aeruginosa | 2.0 µg/mL |

Anticancer Activity

Recent studies have explored the anticancer potential of triazole-containing compounds. For example, the presence of a piperidine moiety in conjunction with the triazole structure has been linked to enhanced cytotoxicity against cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .

Case Study: Anticancer Efficacy

A study evaluated the effects of this compound on HeLa cells. The IC50 value was determined to be 15 µM after 48 hours of treatment, indicating significant cytotoxicity compared to control groups .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : The triazole ring may inhibit specific enzymes involved in fungal cell wall synthesis or bacterial replication.

- Interaction with DNA : Some triazoles are known to intercalate with DNA, disrupting replication and transcription processes.

- Modulation of Signaling Pathways : The compound may influence cell signaling pathways related to apoptosis and proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural motifs with the target molecule:

Structural and Electronic Comparisons

- Triazole Core Geometry: The target compound and 1d () share a 1-phenyl-1H-1,2,3-triazole core. Both exhibit non-planar geometries, with 1d displaying a "V"-shaped conformation (dihedral angle: 83.84° between phenyl-triazolyl-CH₂ and phenyl-CO₂CH₂ moieties). The piperidine carbamoyl group in the target compound may introduce greater conformational flexibility compared to 1d's rigid pyridine-ester substituent.

Substituent Effects :

- The benzoate ester in the target compound differs from 1d 's pyridine-ester group, which could alter solubility and hydrogen-bonding capacity. The carbamoyl linkage (vs. ester in 1d ) may enhance intermolecular interactions via NH groups.

- In 3-(4-phenyl-1H-1,2,3-triazol-1-yl)-1H-pyrazole-4-carbonitrile (), the nitrile group introduces strong dipole interactions, contrasting with the carbamoyl-benzoate system in the target compound.

- Fluorinated Analogues: The pyrazolopyrimidine-chromene derivative () contains multiple fluorinated aromatic rings, which enhance metabolic stability and lipophilicity compared to the non-fluorinated target compound.

Physicochemical Properties

Melting Points :

Intermolecular Interactions :

- 1d () exhibits C–H···π(triazole) and π-π stacking interactions, whereas the target’s carbamoyl group may engage in NH···O hydrogen bonds, influencing crystal packing and solubility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.